3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline
Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline is a complex organic compound that features both boron and fluorine atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline typically involves the coupling of a boronic ester with an aniline derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is performed under mild conditions, often in the presence of a base like potassium carbonate, and utilizes a palladium catalyst to facilitate the formation of the carbon-boron bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to achieve a more sustainable and controlled synthesis, reducing waste and improving reaction yields .
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boron moiety typically yields boronic acids, while reduction of a nitro group results in the corresponding amine .
Scientific Research Applications
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.
Medicine: Its unique structure makes it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)aniline: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
5-(Trifluoromethyl)aniline: Lacks the boron moiety, which limits its use in boron-specific applications.
Uniqueness
The presence of both the boron and trifluoromethyl groups in 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline makes it unique. This combination allows for a wide range of chemical reactions and applications that are not possible with similar compounds lacking one of these functional groups .
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF3NO2/c1-11(2)12(3,4)20-14(19-11)9-5-8(13(15,16)17)6-10(18)7-9/h5-7H,18H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZAVZRGXBFAPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682237 | |
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
510771-54-7 | |
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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